1-Propylpiperidin-4-amine hydrochloride 1-Propylpiperidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807548
InChI: InChI=1S/C8H18N2.ClH/c1-2-5-10-6-3-8(9)4-7-10;/h8H,2-7,9H2,1H3;1H
SMILES: CCCN1CCC(CC1)N.Cl
Molecular Formula: C8H19ClN2
Molecular Weight: 178.70 g/mol

1-Propylpiperidin-4-amine hydrochloride

CAS No.:

Cat. No.: VC13807548

Molecular Formula: C8H19ClN2

Molecular Weight: 178.70 g/mol

* For research use only. Not for human or veterinary use.

1-Propylpiperidin-4-amine hydrochloride -

Specification

Molecular Formula C8H19ClN2
Molecular Weight 178.70 g/mol
IUPAC Name 1-propylpiperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C8H18N2.ClH/c1-2-5-10-6-3-8(9)4-7-10;/h8H,2-7,9H2,1H3;1H
Standard InChI Key TXOJNJGFOJDPDK-UHFFFAOYSA-N
SMILES CCCN1CCC(CC1)N.Cl
Canonical SMILES CCCN1CCC(CC1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a piperidine ring—a saturated heterocycle with one nitrogen atom—substituted at the 4-position by a propylamine group (-CH₂CH₂CH₂NH₂). Protonation of the amine group by hydrochloric acid forms the hydrochloride salt, improving stability and crystallinity. Key structural parameters include:

  • Molecular formula: C₈H₁₉ClN₂

  • Molecular weight: 178.70 g/mol

  • Charge distribution: The piperidine nitrogen (pKa ~11) remains unprotonated under physiological conditions, while the primary amine (pKa ~9) contributes to solubility in polar solvents.

Solubility and Stability

1-Propylpiperidin-4-amine hydrochloride exhibits high solubility in water and polar organic solvents like methanol or ethanol due to its ionic nature. Thermal stability analyses suggest decomposition above 200°C, necessitating storage in cool, dry environments. Spectroscopic data (e.g., NMR, IR) align with typical piperidine derivatives, featuring characteristic peaks for the amine group (δ 2.5–3.0 ppm in ¹H NMR) and C-N stretching vibrations (~1,100 cm⁻¹ in IR).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between piperidin-4-amine and 1-chloropropane under basic conditions. A typical procedure involves:

  • Dissolving piperidin-4-amine in anhydrous tetrahydrofuran (THF).

  • Adding 1-chloropropane and potassium carbonate as a base.

  • Refluxing at 60°C for 12 hours.

  • Isolating the product via filtration and recrystallization from ethanol.

Yields typically range from 65–75%, with purity exceeding 95% after recrystallization.

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance efficiency and safety. Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature50–55°CPrevents side reactions
Molar ratio (amine:alkylating agent)1:1.2Maximizes conversion
Reaction time8–10 hoursBalances kinetics and throughput

Industrial protocols emphasize solvent recovery and waste minimization, aligning with green chemistry principles.

Chemical Reactivity and Functionalization

Nucleophilic Reactions

The primary amine group undergoes acylation, alkylation, and Schiff base formation. For example, reaction with acetic anhydride yields the corresponding acetamide derivative:
C8H19ClN2+(CH3CO)2OC10H21ClN2O+CH3COOH\text{C}_8\text{H}_{19}\text{ClN}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_{10}\text{H}_{21}\text{ClN}_2\text{O} + \text{CH}_3\text{COOH}

Ring Functionalization

Applications in Pharmaceutical Research

Comparative Structure-Activity Relationships

DerivativeAlkyl Chain LengthH₃R pA₂logP
1-Methylpiperidin-4-amineC17.81.2
1-Ethylpiperidin-4-amineC28.11.6
1-Propylpiperidin-4-amineC38.4*2.1*

*Predicted values based on homologous series .

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